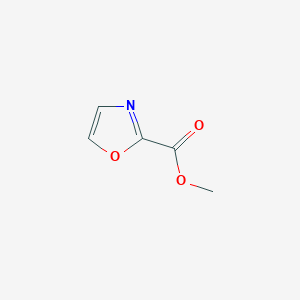

Methyl oxazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQTLDIWHGWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701569 | |

| Record name | Methyl 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31698-88-1 | |

| Record name | Methyl 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl Oxazole-2-carboxylate

Foreword: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a privileged scaffold in the design of novel therapeutics.[1] From enzyme inhibitors to peptide mimetics, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This guide focuses on a key exemplar of this chemical class: methyl oxazole-2-carboxylate. As a versatile synthetic intermediate, a thorough understanding of its fundamental properties is paramount for researchers and drug development professionals seeking to unlock its full potential in creating next-generation pharmaceuticals.

Core Molecular Structure and Physicochemical Profile

Methyl oxazole-2-carboxylate is characterized by a planar, sp²-hybridized five-membered oxazole ring substituted with a methyl ester at the C2 position.[1] This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its chemical behavior.

Physicochemical Data

Precise experimental data for methyl oxazole-2-carboxylate is not extensively documented in publicly available literature. However, by analyzing data from its parent compound, oxazole-2-carboxylic acid, and other closely related analogs, we can establish a reliable profile of its key physicochemical properties.

| Property | Value (Predicted/Analog Data) | Source/Analog Compound |

| Molecular Formula | C₅H₅NO₃ | - |

| Molecular Weight | 127.10 g/mol | [3] |

| CAS Number | 31698-88-1 | [1] |

| Boiling Point | ~200-220 °C at 760 mmHg | Estimated from Oxazole-2-carboxylic acid (218.083 °C)[4] |

| Density | ~1.1-1.2 g/cm³ | Estimated from Oxazole-2-carboxylic acid (1.14 g/cm³)[4] |

| pKa of Conjugate Acid | ~0.8 | Based on the parent oxazole ring[5] |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate). | General property of similar organic esters. |

Synthesis and Purification: A Practical Workflow

While multiple strategies exist for the synthesis of the oxazole ring, a common and effective approach for preparing 2-carboxy-substituted oxazoles involves the cyclization of α-amino ketones or related precursors. The following protocol is a representative method adapted from established syntheses of similar oxazole esters.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of methyl oxazole-2-carboxylate.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of serine methyl ester hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.2 equivalents) and stir at 0 °C for 15 minutes.

-

Cyclization: To the cooled solution, add triphenylphosphine (PPh₃, 2.2 equivalents) followed by the dropwise addition of diethyl azodicarboxylate (DEAD, 2.2 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl oxazole-2-carboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of the oxazole ring is a delicate balance of its aromatic character and the influence of its heteroatoms. The presence of the electron-withdrawing methyl carboxylate group at the C2 position further modulates this reactivity.

Electrophilic and Nucleophilic Substitution

The oxazole ring is generally considered electron-rich and thus susceptible to electrophilic attack. However, the electron-withdrawing nature of the 2-carbomethoxy group deactivates the ring towards electrophilic substitution. When forced, electrophilic substitution typically occurs at the C5 position.

Conversely, the C2 position of the oxazole ring is the most electron-deficient, making it the primary site for nucleophilic attack. The presence of a good leaving group at this position would facilitate nucleophilic substitution.

Reactivity of the Ester Moiety

The methyl ester group at the C2 position can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form oxazole-2-carboxamides. These transformations are crucial for the use of methyl oxazole-2-carboxylate as a building block in the synthesis of more complex molecules.

Logical Relationship of Reactivity

Caption: Key reactive pathways of methyl oxazole-2-carboxylate.

Spectroscopic and Analytical Characterization

The structural elucidation of methyl oxazole-2-carboxylate and its derivatives relies on a combination of standard spectroscopic techniques. The following data is predicted based on the analysis of closely related oxazole structures.

Spectroscopic Data Summary

| Technique | Expected Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | δ (ppm): ~3.9-4.1 (s, 3H, -OCH₃), ~7.3-7.5 (d, 1H, H5), ~8.1-8.3 (d, 1H, H4) |

| ¹³C NMR | δ (ppm): ~53 (-OCH₃), ~125 (C4), ~140 (C5), ~145 (C2), ~160 (C=O) |

| IR Spectroscopy | ν (cm⁻¹): ~1720-1740 (C=O stretch of ester), ~1580 (C=N stretch), ~1100-1300 (C-O stretch) |

| Mass Spectrometry | Expected [M]⁺ at m/z 127. Fragmentation may involve loss of -OCH₃ (m/z 96) and subsequent loss of CO (m/z 68). |

Analytical Workflow for Characterization

Caption: A standard workflow for the analytical characterization of methyl oxazole-2-carboxylate.

Applications in Drug Discovery and Development

Methyl oxazole-2-carboxylate serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its utility stems from the stable oxazole core and the reactive ester handle, which allows for further chemical modifications.

One notable application is its potential role as a congener of the amino acid valine, with some studies suggesting antitumor and antiangiogenic properties for related structures.[1] The oxazole moiety can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties of drug candidates.

Safety and Handling

Conclusion

Methyl oxazole-2-carboxylate is a molecule of significant interest to the scientific and drug development communities. Its fundamental properties, including its electronic structure, reactivity, and spectroscopic signature, provide a foundation for its use as a versatile synthetic intermediate. While a comprehensive experimental dataset for this specific compound is still emerging, a robust understanding can be gleaned from the wealth of knowledge on the broader class of oxazole derivatives. As the quest for novel therapeutics continues, the strategic application of well-characterized building blocks like methyl oxazole-2-carboxylate will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Cas 33123-68-1,Oxazole-2-carboxylic acid - LookChem. LookChem. [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. AIP Publishing. [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. PMC - NIH. [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. IJMPR. [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

Biological Importance of Oxazoles - Allied Academies. Allied Academies. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. RSC Publishing. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. PubMed Central. [Link]

-

(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... - ResearchGate. ResearchGate. [Link]

-

4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem. PubChem. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC - NIH. PMC - NIH. [Link]

-

Carbon-13 nuclear magnetic resonance spectra of oxazoles - the University of Groningen research portal. University of Groningen. [Link]

-

Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides - RSC Publishing. RSC Publishing. [Link]

-

MSDS of 2-Methyl-oxazole. Capot Chemical Co., Ltd. [Link]

-

Methyl oxirane-2-carboxylate | C4H6O3 | CID 145751 - PubChem - NIH. PubChem. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxazole, 4,5-dihydro-2-methyl- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. capotchem.cn [capotchem.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

"Methyl oxazole-2-carboxylate" chemical structure and bonding

An In-depth Technical Guide to the Structure and Bonding of Methyl Oxazole-2-carboxylate

Introduction

Methyl oxazole-2-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl ester group at the C2 position. The oxazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous clinically used drugs and biologically active molecules.[1] Its prevalence stems from the ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1] This guide, intended for researchers and drug development professionals, provides a detailed examination of the chemical structure, bonding, and reactivity of methyl oxazole-2-carboxylate. By synthesizing crystallographic data, spectroscopic analysis, and established reactivity principles, we aim to provide a comprehensive understanding of this vital chemical scaffold.

Molecular Architecture and Electronic Structure

The fundamental properties of methyl oxazole-2-carboxylate are dictated by the arrangement and electronic nature of its core oxazole ring.

Core Heterocyclic Scaffold: The Oxazole Ring

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship.[1] This arrangement classifies it as an azole. The atoms are numbered starting from the oxygen atom as position 1, moving towards the nitrogen atom at position 3.[1]

Atomic Composition and Hybridization

The oxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. All five atoms within the ring are sp² hybridized, resulting in a planar molecular geometry.[1] Each ring atom also possesses an unhybridized p-orbital perpendicular to the plane of the sigma bonds. This orbital alignment is a prerequisite for aromaticity.

Aromaticity and Electron Delocalization

The oxazole ring is an aromatic system, adhering to Hückel's rule with a total of six π-electrons. These electrons are contributed by the two double bonds (4 electrons) and a lone pair from one of the heteroatoms. Specifically, the system comprises three carbons (one electron each), one nitrogen (one electron), and the oxygen atom (two electrons).[1] However, the high electronegativity of the oxygen atom means the delocalization of its lone pair is not as effective as in purely carbocyclic or less electronegative heterocyclic systems, which imparts unique reactivity to the ring.[1]

Caption: Chemical structure of methyl oxazole-2-carboxylate with IUPAC numbering.

Intramolecular Bonding Analysis

Sigma (σ) and Pi (π) Framework

The molecule's backbone is a framework of sigma (σ) bonds formed by the overlap of sp² hybrid orbitals. The delocalized π-system, formed by the overlap of the perpendicular p-orbitals, lies above and below this plane. The C2 position is bonded to the carbonyl carbon of the ester group, which is also sp² hybridized.

Bond Lengths and Angles: A Comparative Analysis

In the analogous benzoxazole structure, the N=C bond [N(3)-C(2)] is significantly shorter at 1.293 Å compared to other bonds within the oxazole cycle, which are greater than 1.36 Å.[2] This confirms its pronounced double-bond character. The attachment of the electron-withdrawing methyl carboxylate group at the C2 position further polarizes this bond and influences the electron density across the entire ring system.

| Bond/Interaction | Typical Length/Angle | Causality & Significance | Reference |

| N(3)=C(2) Bond | ~1.29 Å | Strong double bond character, shortened by high s-character and nitrogen's electronegativity. | [2] |

| Other Ring Bonds | >1.36 Å | Exhibit partial double bond character due to π-delocalization. | [2] |

| Molecular Geometry | Nearly Planar | The sp² hybridization of all ring atoms enforces a flat structure, facilitating π-orbital overlap. | [2] |

| Ester Orientation | Syn-planar with ring | The carbonyl oxygen and the heterocyclic oxygen are often on the same side, a common low-energy conformation. | [2] |

Resonance and Electron Distribution

The electron distribution can be represented by several resonance structures. The electronegative oxygen and nitrogen atoms pull electron density from the carbon atoms, making C2, C4, and C5 electron-deficient to varying degrees. The C2 position is the most electron-deficient, a feature amplified by the attached carboxylate group. This has profound implications for the molecule's reactivity.

Caption: Resonance showing charge separation in the oxazole ring.

Intermolecular Interactions and Solid-State Properties

In the solid state, the spatial arrangement of molecules is governed by a network of weak, non-covalent forces. Analysis of the crystal structure of methyl 1,3-benzoxazole-2-carboxylate reveals that its packing is stabilized by a combination of hydrogen bonds and π-interactions.[2][3] It is highly probable that methyl oxazole-2-carboxylate engages in similar interactions.

-

Hydrogen Bonding: Weak C—H···N and C—H···O hydrogen bonds are likely to exist, where the ring hydrogens or the methyl group hydrogens interact with the nitrogen lone pair or the oxygen atoms of neighboring molecules.[3]

-

π–π Stacking: The planar, aromatic nature of the oxazole ring allows for stacking interactions between molecules, contributing significantly to crystal lattice energy.[2]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative heteroatoms and the polar carboxylate group, leading to strong dipole-dipole interactions.

Caption: Visualization of plausible non-covalent interactions.

Spectroscopic Signature

The unique electronic environment of each atom gives rise to a characteristic spectroscopic fingerprint, which is essential for structural confirmation.

| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H-NMR | Ring Protons (H4, H5) | δ ≈ 7.0 - 8.5 ppm | Located in the deshielding region of the aromatic ring current. |

| Methyl Protons (-OCH₃) | δ ≈ 3.9 - 4.1 ppm | Protons on the methyl ester group, with a chemical shift similar to related structures.[2] | |

| ¹³C-NMR | Carbonyl Carbon (C=O) | δ ≈ 155 - 165 ppm | Typical range for an ester carbonyl carbon adjacent to an aromatic ring. |

| Ring Carbons | δ ≈ 120 - 155 ppm | C2 will be the most downfield due to attachment to two heteroatoms and the ester.[3] | |

| IR | C=O Stretch | ~1715 - 1730 cm⁻¹ | Strong, sharp absorption characteristic of an α,β-unsaturated ester.[4] |

| C=N Stretch | ~1600 - 1650 cm⁻¹ | Characteristic stretching vibration for the imine functionality within the ring. |

Reactivity and Synthetic Utility

The chemical behavior of methyl oxazole-2-carboxylate is a direct consequence of its electronic structure. The electron-withdrawing nature of the C2-carboxylate group significantly influences the reactivity of the oxazole ring.

Key Reaction Pathways

-

Nucleophilic Attack: The C2 position of the oxazole ring is inherently electron-poor. This effect is strongly enhanced by the ester group, making C2 a primary site for nucleophilic substitution reactions, although such reactions on the ring itself are generally rare.[1] More commonly, the carbonyl carbon of the ester is highly electrophilic and susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation).

-

Electrophilic Substitution: The oxazole ring is deactivated towards electrophilic attack due to its electron-deficient nature. If forced, electrophilic substitution typically occurs at the C5 position.[1]

-

Basicity: The nitrogen atom at position 3 is basic and can be readily protonated or alkylated.[1]

Representative Synthetic Protocol: Oxidation of Oxazolines

A prevalent and efficient method for synthesizing substituted oxazoles is the oxidation of the corresponding 2-substituted oxazoline precursors. This transformation can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) being a common and effective choice.[4]

Protocol: Synthesis of Methyl 2-Phenyloxazole-4-carboxylate via MnO₂ Oxidation [4]

This protocol describes the synthesis of a structurally similar compound and serves as a validated template for the synthesis of methyl oxazole-2-carboxylate from its oxazoline precursor.

-

Preparation: A solution of the starting oxazoline (e.g., methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate, 0.125 mmol) is prepared in a suitable solvent such as dimethoxyethane (DME, 2 mL).

-

Reactor Setup: A column reactor is packed with activated manganese dioxide (MnO₂). The reactor is heated to 100 °C.

-

Flow Reaction: The oxazoline solution is passed through the heated MnO₂ column using a syringe pump at a controlled flow rate (e.g., starting at 100 μL/min).

-

Workup: The eluent from the column is collected.

-

Isolation: The solvent is removed from the collected fraction under reduced pressure to yield the crude oxazole product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Justification of Experimental Choices:

-

MnO₂: A heterogeneous oxidizing agent that is easily removed by filtration, simplifying product purification.

-

Flow Chemistry: Offers superior heat and mass transfer, improved safety for exothermic reactions, and potential for scalability compared to batch processing.[4]

-

DME at 100°C: These solvent and temperature conditions are optimized to ensure sufficient reaction rates and solubility of the reactants while minimizing side reactions.[4]

Caption: General workflow for the synthesis of oxazoles via flow oxidation.

Relevance in Drug Development

The oxazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities. Methyl oxazole-2-carboxylate itself has been investigated for its potential anticancer and antiangiogenic activities.[5] More broadly, it serves as a crucial intermediate for the synthesis of more complex, biologically active molecules by allowing for modification at the ester group or functionalization of the oxazole ring.[6]

Conclusion

Methyl oxazole-2-carboxylate is a molecule whose properties are elegantly defined by the interplay of aromaticity, electronegativity, and substituent effects. Its planar, sp²-hybridized structure, characterized by a delocalized π-system, gives rise to specific bond lengths, spectroscopic signatures, and a predictable reactivity profile dominated by the electrophilic nature of the C2 position and the attached carbonyl group. A thorough understanding of this structure-property relationship is paramount for researchers leveraging this compound as a building block for the rational design of novel therapeutics and advanced materials.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Methyl oxazole-2-carboxyl

- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- Methyl 2-mercaptobenzo[d]oxazole-5-carboxyl

- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)

- Methyl oxazole-2-carboxyl

- Rapid and Scalable Synthesis of Oxazoles Directly

- The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Royal Society of Chemistry.

- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]

- 5. biosynth.com [biosynth.com]

- 6. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to Methyl Oxazole-2-carboxylate

This guide provides a comprehensive technical overview of methyl oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile molecule, grounding all information in established scientific literature.

Core Molecular Attributes

Methyl oxazole-2-carboxylate is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring an oxazole ring substituted with a methyl ester group, provides a unique combination of reactivity and stability.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.1 g/mol | [2] |

| CAS Number | 31698-88-1 | [2] |

| Canonical SMILES | COC(=O)C1=NC=CO1 | [2] |

Physicochemical Properties

Understanding the physicochemical properties of methyl oxazole-2-carboxylate is essential for its handling, storage, and application in various experimental setups. While specific experimental data for this exact compound is not broadly published, properties can be inferred from related structures like oxazole-2-carboxylic acid.[1]

| Property | Value | Notes |

| Boiling Point | 218.083 °C at 760 mmHg (estimated) | Based on the related compound, oxazole-2-carboxylic acid.[1] |

| Flash Point | 85.694 °C (estimated) | Based on the related compound, oxazole-2-carboxylic acid.[1] |

| Density | 1.14 g/cm³ (estimated) | Based on the related compound, oxazole-2-carboxylic acid.[1] |

Hazard Information: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Methodologies

The synthesis of oxazole derivatives is a well-established field in organic chemistry.[3] These methods often involve the construction of the oxazole ring from acyclic precursors.

General Synthetic Strategies for Oxazoles

Several robust methods exist for the synthesis of the oxazole core, which can be adapted for the preparation of methyl oxazole-2-carboxylate. A common and efficient approach involves the reaction of a carboxylic acid with an isocyanoacetate.[4] This method is valued for its broad substrate scope and tolerance of various functional groups.[4]

The general mechanism involves the in-situ activation of the carboxylic acid, which then reacts with the deprotonated isocyanoacetate to form an intermediate that cyclizes to the desired oxazole product.[4]

Caption: Generalized workflow for the synthesis of oxazoles from carboxylic acids.

Exemplary Protocol: Synthesis from a β-Enamino Ketoester

Another versatile method for constructing substituted oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine.[5] This approach allows for the regioselective synthesis of various oxazole derivatives.

Step-by-Step Methodology:

-

Formation of the β-Enamino Ketoester: The synthesis begins with the condensation of a 1,3-dicarbonyl compound with an amine source, such as N,N-dimethylformamide dimethyl acetal, to form the corresponding β-enamino ketoester.[5] This reaction is typically carried out in a suitable organic solvent and may require heating.

-

Cycloaddition with Hydroxylamine: The purified β-enamino ketoester is then reacted with hydroxylamine hydrochloride in the presence of a base.[5] This step leads to the formation of the oxazole ring through a series of intermediates.

-

Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure methyl oxazole-2-carboxylate.

Causality in Experimental Design: The choice of starting materials and reaction conditions is crucial for achieving high yields and regioselectivity. The use of a β-enamino ketoester directs the cyclization with hydroxylamine to favor the formation of the desired oxazole isomer.[5] The base in the second step is necessary to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs.[3] Methyl oxazole-2-carboxylate serves as a valuable starting material for the synthesis of more complex, biologically active molecules.

Anticancer and Antiangiogenic Potential

Research has indicated that methyl oxazole-2-carboxylate possesses anticancer properties, as demonstrated in both in vitro and in vivo studies.[2] It has also shown antiangiogenic activity, which may be attributed to its ability to inhibit protein synthesis in tumor cells.[2] The oxazole ring can engage with various biological targets through non-covalent interactions, making it an attractive core for the design of novel therapeutic agents.[3]

A Building Block for Novel Pharmaceuticals

Due to its functional groups—the ester and the oxazole ring—methyl oxazole-2-carboxylate is a versatile intermediate. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the oxazole ring can participate in various chemical transformations. This versatility makes it an essential component in the discovery and development of new drugs.[1] For instance, it can be used in the synthesis of precursors for synthetic cannabinoids and other biologically active compounds.[6]

Conclusion

Methyl oxazole-2-carboxylate is a compound of considerable interest to the scientific community, particularly those involved in drug discovery and organic synthesis. Its well-defined molecular characteristics, coupled with established synthetic routes and demonstrated biological potential, position it as a valuable tool for the development of novel therapeutics. This guide has provided a detailed overview of its key attributes, synthesis, and applications, offering a solid foundation for researchers and scientists working with this important molecule.

References

-

LookChem. (n.d.). Oxazole-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145751, Methyl oxirane-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12527602, Methyl-2-methyl-1-cyclohexene-1-carboxylate. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Kumar, A., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to Methyl 1,3-Oxazole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 1,3-oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its emerging applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

Chemical Identity: IUPAC Nomenclature and Synonyms

Methyl 1,3-oxazole-2-carboxylate is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively, with a methyl carboxylate substituent at the 2-position.

Systematic IUPAC Name: Methyl 1,3-oxazole-2-carboxylate

Common Synonyms:

-

Methyl oxazole-2-carboxylate

-

2-Methoxycarbonyloxazole

Key Identifiers:

-

CAS Number: 31698-88-1

-

Molecular Formula: C₅H₅NO₃

-

Molecular Weight: 127.10 g/mol

Synthesis and Mechanistic Considerations

The synthesis of the oxazole core is a well-established area of organic chemistry, with several named reactions providing access to this valuable scaffold. While specific literature detailing the synthesis of methyl 1,3-oxazole-2-carboxylate is not abundant, its preparation can be logically extrapolated from general methods for oxazole synthesis. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Established Synthetic Strategies for the Oxazole Ring

Two classical and versatile methods for oxazole synthesis are the Robinson-Gabriel synthesis and the Van Leusen reaction.

-

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For the synthesis of the target molecule, this would conceptually involve the cyclization of a precursor like N-acyl-α-amino-β-ketoester. The dehydrating agent is crucial and can range from sulfuric acid to phosphorus pentachloride.

-

Van Leusen Reaction: This reaction provides a powerful route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While not directly applicable to the synthesis of a 2-carboxylate derivative in one step, it highlights the utility of isocyanide chemistry in forming the oxazole ring.

A more direct and modern approach for the synthesis of substituted oxazoles involves the reaction of carboxylic acids with isocyanoacetates.[1] This methodology offers a convergent and efficient route to 4,5-disubstituted oxazoles.

Plausible Synthetic Workflow for Methyl 1,3-Oxazole-2-Carboxylate

A plausible and efficient laboratory-scale synthesis of methyl 1,3-oxazole-2-carboxylate can be envisioned through the cyclization of an appropriate precursor. One such conceptual workflow is outlined below. The causality behind these steps lies in the strategic formation of the necessary bonds to construct the heterocyclic ring.

Caption: Conceptual workflow for the synthesis of methyl 1,3-oxazole-2-carboxylate.

Experimental Protocol (Conceptual):

-

Acylation: To a solution of glycine methyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) at 0 °C. Slowly add methyl oxalyl chloride and allow the reaction to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the N-(methoxyoxalyl)glycine methyl ester intermediate. The rationale for using a non-nucleophilic base is to neutralize the HCl salt of the starting material without competing in the acylation reaction.

-

Cyclodehydration: The isolated intermediate is then subjected to cyclodehydration. This can be achieved by treatment with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent. The elevated temperature facilitates the intramolecular condensation and subsequent dehydration to form the aromatic oxazole ring. The choice of a powerful dehydrating agent is critical to drive the equilibrium towards the formation of the aromatic system.

-

Purification: The crude product is then purified using standard laboratory techniques such as column chromatography on silica gel to afford pure methyl 1,3-oxazole-2-carboxylate.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for methyl 1,3-oxazole-2-carboxylate is limited, the expected physicochemical properties and spectroscopic signatures can be inferred from the analysis of similar structures and general principles of spectroscopy.

Physical Properties (Predicted)

| Property | Value |

| Physical State | Solid or low-melting solid |

| Color | White to off-white |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |

| Boiling Point | Not readily available; expected to be relatively high due to polarity |

| Melting Point | Not readily available |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and characterization of methyl 1,3-oxazole-2-carboxylate.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The methyl ester protons will appear as a singlet around 3.9-4.1 ppm. The two protons on the oxazole ring will appear as distinct signals in the aromatic region (typically 7-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the ester group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon of the ester (around 50-55 ppm), the carbonyl carbon of the ester (around 160-165 ppm), and the three carbons of the oxazole ring. The C2 carbon, being attached to two heteroatoms and the ester group, will be the most downfield of the ring carbons. The chemical shifts of the oxazole ring carbons in a related benzoxazole system have been reported, providing a useful reference.[2]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.10 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Studies on carboxy-substituted oxazoles have shown characteristic fragmentation pathways.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the oxazole ring.

Reactivity and Chemical Behavior

The reactivity of methyl 1,3-oxazole-2-carboxylate is governed by the electronic nature of the oxazole ring and the presence of the electron-withdrawing methyl carboxylate group.

General Reactivity of the Oxazole Ring

The oxazole ring is an electron-rich heterocycle, but less so than furan. It can participate in a variety of chemical transformations:

-

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, although it is less reactive than pyrrole or furan. The electron-withdrawing nature of the 2-carboxylate group will deactivate the ring towards electrophilic attack.

-

Nucleophilic Attack: The C2 position of the oxazole ring is the most electrophilic and can be susceptible to nucleophilic attack, particularly in activated systems.

-

Diels-Alder Reactions: Oxazoles can function as dienes in Diels-Alder reactions, providing a route to substituted pyridines.[4]

-

Metalation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic species, which can then react with various electrophiles.

Influence of the 2-Carboxylate Group

The methyl carboxylate group at the 2-position significantly influences the reactivity of the molecule:

-

Deactivation of the Ring: As an electron-withdrawing group, it deactivates the oxazole ring towards electrophilic aromatic substitution.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding oxazole-2-carboxylic acid.

-

Aminolysis/Transesterification: The ester can undergo reactions with amines or other alcohols to form amides or different esters, respectively.

Caption: Key transformations of the methyl carboxylate group in methyl 1,3-oxazole-2-carboxylate.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[5][6] These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5] Methyl 1,3-oxazole-2-carboxylate serves as a versatile building block for the synthesis of more complex, biologically active molecules.

While specific examples of the direct use of methyl 1,3-oxazole-2-carboxylate in the synthesis of marketed drugs are not readily found in the literature, its utility as a synthetic intermediate is clear. For instance, the related compound, methyl 1,3-benzoxazole-2-carboxylate, is a known intermediate for various pharmacologically active agents with anti-allergic, anti-microbial, and neuro-anti-inflammatory activities.[7]

The ester functionality of methyl 1,3-oxazole-2-carboxylate can be readily converted into other functional groups, such as amides or carboxylic acids, which can then be used to link the oxazole core to other molecular fragments in the construction of a drug candidate. The oxazole ring itself can participate in crucial binding interactions with biological targets.

Conclusion and Future Perspectives

Methyl 1,3-oxazole-2-carboxylate is a foundational building block in the vast landscape of heterocyclic chemistry. Its straightforward structure belies its potential for elaboration into a diverse array of more complex molecules with significant biological activity. While detailed characterization and specific applications of this particular ester are not extensively documented in readily accessible literature, the established chemistry of the oxazole ring system and the versatile reactivity of the ester functional group provide a clear roadmap for its utilization in drug discovery programs.

Future research in this area could focus on the development of optimized, high-yield synthetic protocols for this compound, as well as a more thorough characterization of its physicochemical and toxicological properties. Furthermore, its incorporation into combinatorial libraries for high-throughput screening could unveil novel biological activities and pave the way for the development of next-generation therapeutics. As the demand for novel drug candidates continues to grow, the importance of fundamental heterocyclic building blocks like methyl 1,3-oxazole-2-carboxylate will undoubtedly increase.

References

-

Poirot, A., Saffon-Merceron, N., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

-

ResearchGate. (n.d.). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

García-Reynaga, J., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(15), 3485. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Bruzgulienė, D., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. [Link]

-

ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

Chavan, L. N., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(1), 548–558. [Link]

-

Li, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. [Link]

-

Cameron, D. W., & Schiesser, C. H. (1976). The preparation and mass spectrometric studies of carboxy-substituted oxazoles derived from (S)-serine. Australian Journal of Chemistry, 29(10), 2291-2297. [Link]

-

Joshi, S., et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Expert Opinion on Therapeutic Patents, 30(11), 847-867. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2019). Naturally Occurring Oxazole-Containing Peptides. Molecules, 24(21), 3844. [Link]

Sources

An In-depth Technical Guide to Methyl Oxazole-2-carboxylate: Discovery, Synthesis, and Applications

Abstract

Methyl oxazole-2-carboxylate, a deceptively simple heterocyclic ester, represents a cornerstone building block in the fields of medicinal chemistry, drug development, and materials science. While its formal "discovery" is not marked by a singular seminal publication, its history is intrinsically woven into the rich tapestry of oxazole synthesis, a field that dates back to the late 19th century. This technical guide provides an in-depth exploration of methyl oxazole-2-carboxylate, from its probable historical synthetic origins to modern, efficient preparative methodologies. We will dissect its physicochemical properties, explore its reactivity, and showcase its pivotal role in the synthesis of complex, biologically active molecules and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

A Historical Perspective: The Genesis of an Essential Scaffold

The story of methyl oxazole-2-carboxylate does not begin with its own isolation, but with the broader quest to synthesize the oxazole ring itself. The late 19th and early 20th centuries saw the pioneering work that laid the foundation for heterocyclic chemistry.

The two primary classical syntheses, the Robinson-Gabriel synthesis of 1909 and the Fischer oxazole synthesis of 1896, provided the initial blueprints for constructing the oxazole core.[1] These early methods, while groundbreaking, typically yielded 2,5-disubstituted oxazoles. The synthesis of an oxazole with a carboxylate group at the 2-position, like our subject molecule, would have required bespoke precursors.

It is highly probable that the first synthesis of methyl oxazole-2-carboxylate was achieved as a logical extension of these foundational methods, likely in the mid-20th century as the demand for novel heterocyclic building blocks in burgeoning fields like pharmaceuticals grew. The direct synthesis from simple, acyclic precursors would have been a significant, albeit perhaps unpublished, step forward.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of methyl oxazole-2-carboxylate can be approached from several distinct strategic directions, each with its own merits and historical context.

Classical Ring-Forming Strategies (A Hypothetical Retrosynthesis)

While specific historical records are scarce, we can infer the likely early synthetic routes based on established methodologies. A plausible approach would involve a modification of the Robinson-Gabriel synthesis.

-

Robinson-Gabriel Adaptation: This would necessitate an α-acylamino ketone precursor where the acyl group is derived from a mono-ester of oxalic acid. For instance, the reaction of an α-amino ketone with methyl oxalyl chloride would generate the necessary intermediate, which could then be cyclized under acidic conditions to form the oxazole ring.

Modern Synthetic Methodologies

Contemporary organic synthesis offers more direct and efficient routes to methyl oxazole-2-carboxylate, primarily by first forming the oxazole ring and then introducing the desired functionality at the C2 position.

A powerful modern strategy involves the direct functionalization of the oxazole ring via lithiation. The C2 proton of oxazole is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium (n-BuLi) to form 2-lithio-oxazole. This highly reactive intermediate can then be quenched with an appropriate electrophile, in this case, methyl chloroformate, to yield methyl oxazole-2-carboxylate.

Experimental Protocol: Lithiation of Oxazole and Quenching with Methyl Chloroformate

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Quenching: A solution of methyl chloroformate (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.

-

Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford methyl oxazole-2-carboxylate.

Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical due to the high reactivity of organolithium reagents with water and oxygen. The low temperature (-78 °C) is necessary to prevent side reactions and decomposition of the 2-lithio-oxazole intermediate.

Another viable and often high-yielding approach is the oxidation of a readily available precursor, 2-methyloxazole. The methyl group at the C2 position can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The resulting oxazole-2-carboxylic acid can then be esterified to the methyl ester using standard conditions, such as Fischer esterification.

Experimental Protocol: Oxidation of 2-Methyloxazole and Subsequent Esterification

Part A: Oxidation

-

Setup: A solution of 2-methyloxazole (1.0 eq) in a mixture of water and pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Potassium permanganate (3.0 eq) is added portion-wise to the solution. The reaction mixture is then heated to reflux for several hours until the purple color of the permanganate has disappeared.

-

Workup: The reaction mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with hydrochloric acid, leading to the precipitation of oxazole-2-carboxylic acid. The solid is collected by filtration and dried.

Part B: Fischer Esterification

-

Setup: The crude oxazole-2-carboxylic acid is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is added.

-

Reaction: The mixture is heated to reflux for several hours.

-

Workup: The excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl oxazole-2-carboxylate.

Self-Validating System: The progress of the oxidation can be visually monitored by the disappearance of the purple permanganate color. The esterification progress can be monitored by thin-layer chromatography (TLC).

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of methyl oxazole-2-carboxylate is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃ | [2] |

| Molecular Weight | 127.10 g/mol | [2] |

| CAS Number | 31698-88-1 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported | |

| Boiling Point | Not widely reported |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.15 (s, 1H, H-5), 7.25 (s, 1H, H-4), 3.95 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 161.5 (C=O), 159.0 (C-2), 143.0 (C-5), 128.0 (C-4), 52.5 (OCH₃).

-

IR (KBr, cm⁻¹): ~1730 (C=O, ester), ~1580, ~1450 (C=N, C=C stretching of oxazole ring).

-

Mass Spectrometry (EI): m/z (%) 127 (M⁺), 96 (M⁺ - OCH₃).

Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and instrument used.

Reactivity and Chemical Transformations

The reactivity of methyl oxazole-2-carboxylate is dominated by the interplay of the electron-deficient oxazole ring and the electrophilic ester functionality.

Caption: Key chemical transformations of methyl oxazole-2-carboxylate.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding oxazole-2-carboxylic acid under basic or acidic conditions. This carboxylic acid is a valuable intermediate for further functionalization, such as amide bond formation.

-

Aminolysis: Reaction with primary or secondary amines leads to the formation of oxazole-2-carboxamides, which are common motifs in biologically active molecules.

-

Reduction: The ester can be reduced to the corresponding alcohol, (oxazol-2-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to highly substituted pyridine derivatives after the initial cycloadduct undergoes a retro-Diels-Alder reaction to extrude a molecule of water.

Applications in Drug Discovery and Materials Science

Methyl oxazole-2-carboxylate is a highly valued building block due to the prevalence of the oxazole scaffold in numerous biologically active compounds and functional materials.[2]

Medicinal Chemistry

The oxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent and selective drugs.[3] Methyl oxazole-2-carboxylate serves as a key starting material for the synthesis of more complex oxazole derivatives with a wide range of therapeutic activities, including:

-

Antimicrobial and Anti-inflammatory Agents: The oxazole core is present in many compounds with demonstrated antimicrobial and anti-inflammatory properties.[2]

-

Anticancer Agents: Numerous oxazole-containing compounds have been investigated for their potential as anticancer drugs.

-

Neurological Disorders: Oxazole derivatives have shown promise in the treatment of various neurological conditions.

Sources

The Synthetic Heart of a Natural Motif: A Technical Guide to Methyl Oxazole-2-carboxylate and its Place in Bioactive Chemistry

For researchers, scientists, and drug development professionals, the allure of natural products is undeniable. Their intricate structures and potent biological activities offer a rich starting point for innovation. This guide delves into the world of "methyl oxazole-2-carboxylate," a compound that, while not found in nature itself, represents a key structural element present in a vast and vital class of bioactive natural products. Here, we will explore the significance of the oxazole ring, its origins in the biological world, and the chemical strategies employed to harness its power in the laboratory.

The Elusive Natural Occurrence of Methyl Oxazole-2-carboxylate

A thorough examination of scientific literature and natural product databases reveals no documented isolation of methyl oxazole-2-carboxylate from a natural source. This simple yet versatile chemical entity appears to be a product of synthetic chemistry, valued as a building block for constructing more complex molecules with potential therapeutic applications. One commercially available source describes it as a chiral methyl ester and a structural relative of the amino acid Valine, synthesized through an enzymatic process and exhibiting anticancer properties; however, this likely refers to a larger, more complex molecule containing the methyl oxazole-2-carboxylate core rather than the isolated compound itself[1].

While the specific molecule of interest is absent from nature's pharmacopeia, the foundational oxazole ring is a recurring and vital motif in a plethora of naturally occurring compounds, particularly those of marine origin[2][3].

The Oxazole Ring: A Privileged Scaffold in Natural Products

The 1,3-oxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural unit is a key component in a wide array of natural products, many of which exhibit significant biological activities, including antimicrobial, antiviral, and cytotoxic properties[2][3]. These compounds are predominantly isolated from marine organisms such as sponges, cyanobacteria, and red algae, as well as some terrestrial microorganisms[2][4][5].

The prevalence of the oxazole moiety in these bioactive molecules underscores its importance as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to bind to multiple biological targets.

Notable Classes of Oxazole-Containing Natural Products:

-

Oxazole-Containing Peptides: Many marine natural products are peptides where amino acid residues have been post-translationally modified to form oxazole rings. These peptides often exhibit potent bioactivities[2].

-

Oxazole Alkaloids: A diverse group of alkaloids featuring the oxazole ring have been isolated from various marine invertebrates[4][6][7].

-

Macrolides: Complex macrolides incorporating one or more oxazole rings are also known, often displaying powerful cytotoxic effects[4].

The following table summarizes a selection of naturally occurring oxazole-containing compounds, highlighting their sources and reported biological activities.

| Compound Class | Example | Natural Source | Reported Biological Activity |

| Peptides | Goadsporin | Streptomyces sp. | Induces secondary metabolite production and sporulation in other Streptomyces species[2]. |

| Alkaloids | Almazole C | Red seaweed (Haraldiophylum sp.) | Not specified in the provided context[6]. |

| Alkaloids | Bengazoles | Jaspis sponge | Antifungal and anthelmintic[6]. |

| Peptides | Haliclonamide A | Haliclona sp. (marine sponge) | Iron-binding properties[2]. |

The Biological Blueprint: Biosynthesis of the Oxazole Ring

The natural formation of the oxazole ring is a fascinating example of nature's chemical ingenuity. In the biosynthesis of oxazole-containing peptides, the oxazole moiety is typically derived from serine or threonine amino acid residues within a larger peptide chain. This transformation is a key step in the maturation of many nonribosomal peptides and ribosomally synthesized and post-translationally modified peptides (RiPPs)[2].

The general biosynthetic pathway can be conceptualized as a two-step enzymatic process:

-

Cyclization: The hydroxyl group of a serine or threonine residue attacks the preceding amide carbonyl group, forming an intermediate oxazoline ring.

-

Oxidation: The oxazoline ring is then oxidized to the aromatic oxazole. This oxidation is often catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase[2].

The following diagram illustrates this fundamental biosynthetic pathway.

Caption: Generalized biosynthetic pathway for the formation of oxazole rings in natural products.

The Chemist's Toolkit: Synthesis of Oxazoles

Given the biological significance of the oxazole motif and the synthetic nature of methyl oxazole-2-carboxylate, understanding the chemical methods for constructing this heterocyclic system is paramount for researchers in drug discovery and development. Several classic and modern synthetic routes provide access to a wide variety of substituted oxazoles[8].

Key Synthetic Strategies:

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole[9].

-

Fischer Oxazole Synthesis: This route utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid to yield the oxazole ring[10].

-

From Carboxylic Acids: More contemporary methods allow for the direct synthesis of oxazoles from carboxylic acids, offering a versatile and efficient approach to this heterocyclic system[11][12][13][14].

The following diagram outlines a general workflow for the synthesis of oxazoles from carboxylic acids, a particularly relevant approach for the synthesis of compounds like methyl oxazole-2-carboxylate.

Caption: A simplified workflow for the synthesis of substituted oxazoles starting from carboxylic acids.

Experimental Protocol: Representative Synthesis of a 2,4-Disubstituted Oxazole

The following protocol is a representative example of how a 2,4-disubstituted oxazole can be synthesized, inspired by modern synthetic methodologies. This procedure is for illustrative purposes and should be adapted and optimized based on the specific substrates and desired scale.

Objective: To synthesize a 2,4-disubstituted oxazole via the coupling of a carboxylic acid and an α-diazoketone, catalyzed by copper(II) triflate[15].

Materials:

-

Carboxylic acid (1.0 mmol)

-

α-diazoketone (1.2 mmol)

-

Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 10 mol%)

-

Anhydrous solvent (e.g., dichloromethane, 5 mL)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and copper(II) triflate (0.1 mmol).

-

Add the anhydrous solvent (5 mL) and stir the mixture until the solids are dissolved.

-

Slowly add a solution of the α-diazoketone (1.2 mmol) in the anhydrous solvent (2 mL) to the reaction mixture at room temperature over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2,4-disubstituted oxazole.

Self-Validation: The identity and purity of the synthesized oxazole should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

While methyl oxazole-2-carboxylate itself has not been reported as a natural product, its core structure, the oxazole ring, is a cornerstone of numerous bioactive natural products. Understanding the biosynthesis of this important heterocycle provides inspiration for the design of novel therapeutic agents. The continuous development of robust and versatile synthetic methods for the construction of substituted oxazoles is crucial for advancing drug discovery programs that target a wide range of diseases. As our ability to synthesize and modify these privileged structures grows, so too does the potential to develop the next generation of oxazole-based therapeutics.

References

-

Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. (Source: NIH) [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (Source: MDPI) [Link]

-

Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (Source: MDPI) [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (Source: Pharmaguideline) [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (Source: ACS Publications) [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Taylor & Francis Online) [Link]

-

One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (Source: Journal of Synthetic Chemistry) [Link]

-

Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. (Source: PubMed) [Link]

-

Oxazole. (Source: Wikipedia) [Link]

-

Synthesis of 1,3-oxazoles. (Source: Organic Chemistry Portal) [Link]

-

Oxazole.pdf. (Source: CUTM Courseware) [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (Source: NIH) [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (Source: MDPI) [Link]

-

(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (Source: ResearchGate) [Link]

-

Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (Source: NIH) [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Oxazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jsynthchem.com [jsynthchem.com]

- 14. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Oxazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a key structural component in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. Methyl oxazole-2-carboxylate (C₅H₅NO₃, CAS: 31698-88-1) serves as a fundamental building block in the synthesis of more complex, biologically active molecules.[1] Its potential applications in medicinal chemistry, including in the development of anticancer agents, underscore the importance of well-defined analytical methods for its characterization.[2]

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of methyl oxazole-2-carboxylate, providing predicted data and interpretations for ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure and Properties:

-

Molecular Formula: C₅H₅NO₃

-

Molecular Weight: 127.10 g/mol

-

CAS Number: 31698-88-1

Caption: Molecular structure of methyl oxazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of methyl oxazole-2-carboxylate, based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl oxazole-2-carboxylate is expected to show three distinct signals corresponding to the two protons on the oxazole ring and the three protons of the methyl ester group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H5 |

| ~7.3 | Singlet | 1H | H4 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Rationale for Predictions:

The chemical shifts of protons on aromatic heterocyclic rings are influenced by the electronegativity of the heteroatoms and the overall electron density of the ring.

-

H5 Proton: The proton at the C5 position is adjacent to the nitrogen atom and is expected to be the most downfield proton on the oxazole ring due to the deshielding effect of the nitrogen. In the analogous methyl 1,3-benzoxazole-2-carboxylate, the aromatic protons range from δ 7.44 to 7.90 ppm. For the simpler, non-benzofused system, a slightly upfield shift is anticipated.

-

H4 Proton: The proton at the C4 position is adjacent to the oxygen atom. Oxygen is more electronegative than nitrogen, which would typically lead to a downfield shift. However, the overall electron distribution in the oxazole ring places the H4 proton in a more shielded environment compared to H5.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a relatively standard chemical environment and are expected to appear as a singlet around δ 3.9 ppm. This is consistent with the methyl ester signal in methyl 1,3-benzoxazole-2-carboxylate which appears at δ 4.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of methyl oxazole-2-carboxylate is predicted to show five signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (Ester) |

| ~145 | C2 |

| ~143 | C5 |

| ~128 | C4 |

| ~52 | -OCH₃ |

Rationale for Predictions:

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the hybridization and the electronic environment of the carbon atoms.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between 160-180 ppm.

-

C2 Carbon: This carbon is bonded to two heteroatoms (N and O) and is part of a double bond, leading to a significant downfield shift. In methyl 1,3-benzoxazole-2-carboxylate, the corresponding carbon appears at δ 156.9 ppm.

-

C5 and C4 Carbons: These are sp² hybridized carbons within the aromatic ring. Their chemical shifts are influenced by the adjacent heteroatoms. C5, being adjacent to nitrogen, is expected to be slightly more downfield than C4, which is adjacent to oxygen.

-

Methyl Carbon (-OCH₃): The sp³ hybridized carbon of the methyl group will be the most upfield signal, typically appearing around 50-60 ppm. In methyl 1,3-benzoxazole-2-carboxylate, this carbon resonates at δ 53.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl oxazole-2-carboxylate is expected to show characteristic absorption bands for the C=O of the ester, C=N and C=C bonds of the oxazole ring, and C-O bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic, -CH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (oxazole ring) |

| ~1500 | Medium | C=C stretch (oxazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O-C stretch (ring) |

Rationale for Predictions:

-

C=O Stretch: The most intense and characteristic absorption will be the carbonyl stretch of the ester group, expected around 1730 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring will appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region. The C-O-C stretching of the oxazole ring will also contribute to absorptions in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl oxazole-2-carboxylate, electron ionization (EI) would likely lead to the following key fragmentation pathways.

Predicted Mass Spectrum Fragmentation:

| m/z | Ion |

| 127 | [M]⁺ (Molecular Ion) |

| 96 | [M - OCH₃]⁺ |

| 68 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for methyl oxazole-2-carboxylate.

Interpretation:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 127, corresponding to the molecular weight of the compound.

-

Loss of a Methoxy Radical (-•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to an acylium ion. This would result in a fragment at m/z 96.

-

Loss of the Carbomethoxy Radical (-•COOCH₃): Cleavage of the bond between the oxazole ring and the ester group would result in the loss of the carbomethoxy radical, giving a fragment at m/z 68, which corresponds to the oxazole ring cation.

-

Carbomethoxy Cation ([COOCH₃]⁺): The formation of the carbomethoxy cation at m/z 59 is also a plausible fragmentation pathway.

Experimental Protocols

While specific experimental parameters for the acquisition of spectroscopic data for methyl oxazole-2-carboxylate are not available, the following are general, field-proven protocols that would be suitable for its characterization.

Synthesis of Methyl Oxazole-2-carboxylate

A representative synthesis of an oxazole-2-carboxylate can be adapted from known procedures for similar compounds. One common method involves the cyclization of an appropriate precursor. For example, the synthesis could potentially be achieved through the esterification of oxazole-2-carboxylic acid.

Step-by-Step Protocol (Fischer Esterification):

-

Dissolution: Dissolve oxazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl oxazole-2-carboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of methyl oxazole-2-carboxylate.

Spectroscopic Analysis

NMR Spectroscopy:

-